molecular formula C17H19O2P B14452412 2-(Diphenylphosphoryl)pentan-3-one CAS No. 73270-35-6

2-(Diphenylphosphoryl)pentan-3-one

Cat. No.: B14452412
CAS No.: 73270-35-6
M. Wt: 286.30 g/mol
InChI Key: WZVALKGZPYZHBR-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)pentan-3-one is an organic compound that belongs to the class of ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)pentan-3-one typically involves the reaction of diphenylphosphine oxide with a suitable pentanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques, such as continuous flow reactors, may be employed to enhance the production rate and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoryl derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phosphoryl group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophilic bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Diphenylphosphoryl)pentan-3-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoryl compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)pentan-3-one involves its interaction with molecular targets, such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pentan-2-one: A simpler ketone with similar reactivity but lacking the phosphoryl group.

    Diphenylphosphine oxide: Shares the phosphoryl group but differs in the overall structure.

Uniqueness

2-(Diphenylphosphoryl)pentan-3-one is unique due to the presence of both the ketone and phosphoryl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications that require both functionalities.

Properties

CAS No.

73270-35-6

Molecular Formula

C17H19O2P

Molecular Weight

286.30 g/mol

IUPAC Name

2-diphenylphosphorylpentan-3-one

InChI

InChI=1S/C17H19O2P/c1-3-17(18)14(2)20(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

WZVALKGZPYZHBR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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